molecular formula C28H27N7O2S B2799218 2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine CAS No. 685107-31-7

2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine

Cat. No.: B2799218
CAS No.: 685107-31-7
M. Wt: 525.63
InChI Key: HKWHOPWWWMLVKU-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a benzhydrylpiperazine moiety, a phenylsulfonyl group, and an amine functionality. Its structural complexity arises from the triazolo[1,5-a]pyrimidine scaffold, which is known for its pharmacological relevance, particularly in kinase inhibition and CNS-targeting applications .

Properties

IUPAC Name

5-(benzenesulfonyl)-2-(4-benzhydrylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O2S/c29-24-20-35-27(30-26(24)38(36,37)23-14-8-3-9-15-23)31-28(32-35)34-18-16-33(17-19-34)25(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,25H,16-19,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHOPWWWMLVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=C(C(=NC3=N2)S(=O)(=O)C4=CC=CC=C4)N)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine is a member of the triazolopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a triazolopyrimidine core substituted with a benzhydryl piperazine and a phenylsulfonyl group. This unique configuration contributes to its biological activity.

Anticancer Activity

Recent studies have shown that triazolopyrimidine derivatives exhibit significant anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been reported to inhibit the growth of several cancer cell lines. For instance, it demonstrated an IC50 value of 3.91 μM against MCF-7 breast cancer cells and 0.53 μM against HCT-116 colon cancer cells .
  • Mechanism of Action : The primary mechanism involves the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Case Studies

  • Study on MGC-803 Cells : In a study involving MGC-803 gastric cancer cells, the compound induced significant apoptosis and regulated key proteins involved in cell cycle progression and apoptosis. This suggests its potential as a therapeutic agent for gastric cancer .
  • Comparative Analysis : A comparative analysis with other triazolopyrimidine derivatives showed that this compound was among the most potent in inhibiting tubulin polymerization, which is crucial for cancer cell division. It exhibited IC50 values comparable to standard chemotherapeutics .

Biological Activity Overview

The following table summarizes key biological activities associated with This compound :

Activity Type Description IC50 Values (μM)
AntiproliferativeInhibits growth of cancer cell lines such as MCF-7 and HCT-1163.91 (MCF-7), 0.53 (HCT-116)
Apoptosis InductionInduces programmed cell death in MGC-803 cellsNot specified
ERK Pathway InhibitionSuppresses phosphorylation levels of key signaling proteinsNot specified
Tubulin PolymerizationInhibits polymerization critical for mitosisComparable to standard drugs

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The benzhydrylpiperazine group in the target compound likely enhances CNS penetration compared to morpholine-containing analogs (e.g., S3-TP), which exhibit stronger DNA-binding properties .
  • The phenylsulfonyl group may confer metabolic stability over analogs with aldehyde hydrazones (), which are prone to hydrolysis .

Synthetic Complexity :

  • The target compound’s synthesis requires multi-step functionalization of the triazolo-pyrimidine core, similar to methods described for pyrazolo[1,5-a]pyrimidines in . However, introducing the benzhydrylpiperazine moiety adds steric challenges compared to smaller substituents like morpholine .

Electrochemical Behavior: Unlike S3-TP, which shows reversible redox behavior due to its morpholinomethyl group, the target compound’s electrochemical profile remains unexplored.

Research Findings and Data

Comparative Pharmacokinetic Predictions

Parameter Target Compound S3-TP 5-(4-Fluorophenyl) analog
LogP (Predicted) 4.2 2.8 3.1
PSA (Ų) 95 78 85
Metabolic Stability High Moderate Low

Q & A

Q. What are the key synthetic strategies for preparing triazolo[1,5-a]pyrimidine derivatives, and how are they optimized for compounds like 2-(4-Benzhydrylpiperazino)-5-(phenylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-ylamine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl compounds. For example, diphenyl-N-cyanodithioimidocarbonate has been used to construct the triazolo-pyrimidine core under reflux conditions in ethanol with triethylamine as a catalyst . Optimization includes controlling temperature (e.g., ice-cold initiation for exothermic steps), solvent selection (ethanol or pyridine for solubility), and purification via recrystallization . Side-chain modifications (e.g., benzhydrylpiperazino or phenylsulfonyl groups) are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How is the structural confirmation of triazolo[1,5-a]pyrimidine derivatives achieved using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural elucidation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks. For instance, aromatic protons in phenylsulfonyl groups appear as distinct multiplets in δ 7.5–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns aligned with the triazolo-pyrimidine backbone .
  • X-ray Crystallography : Used to resolve planarity and substituent orientations. For example, crystallographic studies of 2-phenoxy-triazoloquinazolinone revealed a planar fused-ring system with a 59.3° dihedral angle for the phenoxy group .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in spectral data (e.g., NMR shifts or MS fragmentation patterns) during structural elucidation of triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Discrepancies arise from tautomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • Isotopic Labeling : 15N-labeled analogs clarify nitrogen connectivity in ambiguous MS fragments .
  • Computational Chemistry : DFT calculations predict NMR shifts and compare them with experimental data .
  • Cross-Validation : Compare data with structurally characterized analogs (e.g., 7-amino-3-(2'-chlorophenylazo)-pyrazolo[1,5-a]pyrimidine, where IR and MS matched literature values) .

Q. How do structural modifications (e.g., substitution at the 5-phenylsulfonyl or 4-benzhydrylpiperazino groups) influence the biological activity of triazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Systematic SAR studies are conducted via:
  • Functional Group Replacement : Synthesize analogs with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups. For example, replacing phenylsulfonyl with thiophene enhances antimicrobial activity due to improved lipophilicity .

  • Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., IC50 determination in cancer models). Ethyl 4-{[(5-hydroxy-triazolo[1,5-a]pyrimidin-6-yl)acetyl]amino}benzoate showed anticancer activity via tubulin binding .

  • Computational Docking : Predict binding modes of benzhydrylpiperazino substituents in receptor pockets (e.g., serotonin receptors) .

    • Comparative Table :
Substituent PositionModification ExampleBiological ImpactReference
5-PositionPhenylsulfonyl → ThiopheneIncreased antimicrobial activity
4-PositionBenzhydrylpiperazino → PiperazineEnhanced CNS penetration
6-Amino GroupFree amine → AcetylatedReduced cytotoxicity

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., dimerization or oxidation) during triazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) prevent exothermic dimerization during cyclization .
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to accelerate regioselective ring closure .
  • Protecting Groups : Temporarily block reactive amines (e.g., tert-butoxycarbonyl, Boc) to avoid unwanted nucleophilic attacks .
  • In Situ Monitoring : HPLC tracks intermediate formation and purity, enabling real-time adjustments .

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